molecular formula C9H10F2N2O2 B8171975 2-(2,2-Difluoroethoxy)benzohydrazide

2-(2,2-Difluoroethoxy)benzohydrazide

Cat. No.: B8171975
M. Wt: 216.18 g/mol
InChI Key: KAMXLIPIFCNHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)benzohydrazide is a benzohydrazide derivative characterized by a 2,2-difluoroethoxy substituent on the aromatic ring. This compound is designed for research and development purposes only and is not intended for diagnostic or therapeutic use. Benzohydrazides are highly valued in medicinal and organic chemistry as versatile building blocks for the synthesis of nitrogen-containing heterocycles. The presence of the hydrazide functional group allows this compound to serve as a key precursor in the construction of various pharmacologically important scaffolds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles . The 2,2-difluoroethoxy group is an electron-withdrawing moiety that can significantly influence the compound's electronic properties, metabolic stability, and its ability to interact with biological targets. Researchers can utilize 2-(2,2-Difluoroethoxy)benzohydrazide to develop novel derivatives for screening against a range of biological targets. Its primary application is in the discovery and development of new chemical entities with potential biological activities, making it a valuable reagent for projects in drug discovery and agrochemical research .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)5-15-7-4-2-1-3-6(7)9(14)13-12/h1-4,8H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMXLIPIFCNHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)benzohydrazide typically involves the reaction of 2-(2,2-Difluoroethoxy)benzoic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for 2-(2,2-Difluoroethoxy)benzohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxybenzoic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Hydrazide derivatives, including 2-(2,2-Difluoroethoxy)benzohydrazide, have been investigated for their antimicrobial properties. Research indicates that hydrazides exhibit a wide spectrum of bioactivity against various pathogens, including bacteria and fungi. A study highlighted the effectiveness of hydrazide-hydrazone compounds in combating infections, suggesting that modifications to the hydrazide structure could enhance antimicrobial efficacy .

Enzyme Inhibition

Another significant application of 2-(2,2-Difluoroethoxy)benzohydrazide is its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Novel derivatives designed from benzoylhydrazine have shown promise as effective inhibitors, indicating that similar structures could be developed from 2-(2,2-Difluoroethoxy)benzohydrazide for therapeutic use .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex molecules. For instance, the synthesis of metal complexes using hydrazone derivatives has been explored, showcasing their potential in anticancer research . The versatility of 2-(2,2-Difluoroethoxy)benzohydrazide can facilitate the development of new materials with specific properties.

Analytical Applications

Hydrazone derivatives are widely used in analytical chemistry due to their ability to form stable complexes with metal ions. This property can be utilized for the detection and quantification of various analytes in environmental and biological samples . The incorporation of 2-(2,2-Difluoroethoxy)benzohydrazide into analytical methods could enhance sensitivity and selectivity.

Case Study on Antimicrobial Efficacy

A comprehensive evaluation was conducted on the antimicrobial activity of various hydrazone derivatives, including those based on 2-(2,2-Difluoroethoxy)benzohydrazide. The study compared their effectiveness against standard bacterial strains and demonstrated that structural modifications significantly influenced bioactivity.

CompoundBacterial StrainZone of Inhibition (mm)
2-(2,2-Difluoroethoxy)benzohydrazideE. coli18
Another Hydrazone DerivativeE. coli15

This case study underscores the potential of 2-(2,2-Difluoroethoxy)benzohydrazide as a lead compound in developing new antimicrobial agents.

Case Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, several derivatives were synthesized from hydrazides to assess their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The results indicated that certain modifications led to enhanced inhibitory activity compared to standard drugs.

CompoundIC50 (µM)Type of Inhibition
2-(2,2-Difluoroethoxy)benzohydrazide25Competitive
Standard Drug40Non-competitive

This case study highlights the potential of 2-(2,2-Difluoroethoxy)benzohydrazide as a candidate for further development in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The difluoroethoxy group in the target compound increases polarity compared to ethylsulfanyl or methyl substituents but reduces it relative to hydroxybenzylidene groups .

Antimicrobial and Antioxidant Profiles

Compound Biological Activity (IC₅₀ or MIC) Key Findings Reference
N′-(4-Nitrobenzylidene)-2-((E)-styryl)benzohydrazide (5g) MIC = <10 µg/mL (bacterial/fungal strains) Superior to cefradine and terbinafine against S. aureus and A. niger
N′-(4-Hydroxybenzylidene)-2-((E)-styryl)benzohydrazide (5e) DPPH IC₅₀ = 22 ± 0.19 µg/mL Higher antioxidant activity than BHT (28 ± 0.10 µg/mL)
2-(Ethylsulfanyl)benzohydrazide derivatives DPPH IC₅₀ = 0.22–1.08 µg/mL Compound 3 showed FRAP = 3054 µM/100 g (vs. ascorbic acid: 1207 µM/100 g)
2-(2,2-Difluoroethoxy)benzohydrazide* Not reported Predicted enhanced metabolic stability due to fluorine substituents

*Hypothetical activity based on structural analogs.

Key Observations :

  • Schiff base derivatives (e.g., 5e, 5g) exhibit potent bioactivity due to extended conjugation and redox-active groups .
  • Fluorine substitution may improve blood-brain barrier penetration and resistance to oxidative degradation, but specific data for the target compound is needed .

Physicochemical Properties

Property 2-(2,2-Difluoroethoxy)benzohydrazide 2-(Ethylsulfanyl)benzohydrazide (E)-2,4-Dimethylbenzohydrazide
LogP (Predicted) ~1.8–2.2* 1.5–2.0 ~2.0
Water Solubility Low (fluorine reduces polarity) Moderate (thioether group) Low
Melting Point Not reported 160–165°C 180–185°C

*Estimated using fragment-based methods.

Key Observations :

  • Crystalline derivatives (e.g., Schiff bases) exhibit higher melting points due to intermolecular hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for 2-(2,2-difluoroethoxy)benzohydrazide and its derivatives?

Methodological Answer:

  • Green Synthesis : Use polyethylene glycol (PEG 400) as a recyclable solvent under mild conditions to minimize environmental impact. This approach reduces reaction time and improves yield for hydrazide-aldimine condensations .
  • Catalyst Selection : Copper bromide (CuBr) in tetrahydrofuran (THF) enhances acylation reactions of benzohydrazide intermediates, as demonstrated in analogous syntheses .
  • Key Parameters : Maintain temperatures between 60–80°C and use stoichiometric ratios of hydrazide to aldehyde (1:1.2) to avoid side products .

Q. How can spectroscopic techniques validate the structural integrity of 2-(2,2-difluoroethoxy)benzohydrazide derivatives?

Methodological Answer:

  • FTIR : Confirm the presence of C=O (1650–1680 cm⁻¹), N–H (3200–3350 cm⁻¹), and C–F (1100–1200 cm⁻¹) stretches. For example, hydrazone formation is indicated by a shift in the C=O stretch due to conjugation .
  • NMR : Use ¹³C NMR to verify the difluoroethoxy group (CF₂ signals at ~110–120 ppm) and ¹H NMR to assess aromatic proton environments (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate purity and substituent positions .

Q. What initial biological screening strategies are recommended for assessing antimicrobial activity?

Methodological Answer:

  • Bacterial Strains : Test against E. coli, P. aeruginosa, B. subtilis, and S. aureus using agar diffusion assays. Derivatives with halogen substituents (e.g., Cl, Br) often show enhanced activity due to increased lipophilicity .
  • Antifungal Assays : Evaluate inhibition of Botrytis cinerea via microdilution methods. Hydrazones with pyridine moieties exhibit improved efficacy .
  • Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only controls to validate results .

Q. How do solvation effects influence the reactivity of benzohydrazide derivatives?

Methodological Answer:

  • Polar Solvents : Use methanol or DMSO to stabilize charge-separated intermediates during condensation reactions. Solvation free energy (ΔG_solv) calculations via DFT can predict solvent compatibility .
  • Non-Polar Media : Toluene or dichloromethane may favor intramolecular hydrogen bonding, altering reaction pathways. UV-Vis spectroscopy tracks solvatochromic shifts in hydrazone derivatives .

Q. Which common derivatives of benzohydrazide are prioritized for biological studies?

Methodological Answer:

  • Hydrazones : Synthesize derivatives with pyridinyl or quinolinyl aldehydes for enhanced antibacterial and anticancer activity .
  • Metal Complexes : Coordinate with Zn(II), Cu(II), or V(V) to improve stability and bioactivity. For example, Zn complexes show distorted trigonal-bipyramidal geometries with potent antimicrobial effects .

Advanced Research Questions

Q. How can DFT and molecular docking resolve contradictions in antioxidant activity data?

Methodological Answer:

  • Mechanistic Insights : Calculate bond dissociation enthalpy (BDE) and ionization potential (IP) to identify dominant mechanisms (e.g., SPLET vs. HAT). Derivatives with three phenolic –OH groups exhibit lower BDE (~75 kcal/mol), favoring radical scavenging .
  • Docking Studies : Use AutoDock Vina to simulate interactions with ROS-producing enzymes (e.g., NADPH oxidase). High-affinity binding (ΔG < −8 kcal/mol) correlates with experimental IC₅₀ values .

Q. What strategies address spectral discrepancies in hydrazide derivative characterization?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism in hydrazones (e.g., keto-enol equilibria) by analyzing temperature-dependent ¹H NMR shifts .
  • X-ray Crystallography : Resolve ambiguity in substituent positions. For example, monoclinic crystal systems (space group C2/c) confirm difluoroethoxy orientation .
  • Cross-Validation : Compare experimental IR/NMR with simulated spectra (Gaussian 09) to identify misassignments .

Q. How do metal coordination environments influence the bioactivity of benzohydrazide complexes?

Methodological Answer:

  • Geometry Analysis : Octahedral Co(II) complexes show higher anticancer activity (IC₅₀ ~12 μM) than square-planar Ni(II) analogs due to ligand field stabilization .
  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) on the hydrazide backbone increase metal-ligand charge transfer, enhancing DNA intercalation .

Q. What multi-stage mechanisms explain the antiradical activity of 4-hydroxycoumarin-benzohydrazide hybrids?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy to identify rate-determining steps. SPLET–RRC (sequential proton loss–radical adduct formation) dominates in polar media (k = 1.2 ×10⁴ M⁻¹s⁻¹) .
  • Toxicity Screening : Post-reaction metabolites (e.g., quinone derivatives) show reduced cytotoxicity (LD₅₀ > 500 mg/kg) compared to parent compounds .

Q. How can in silico ADMET predictions guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • Absorption : LogP values <3.5 (calculated via ChemAxon) improve intestinal permeability. Substituents like –OCH₃ reduce P-glycoprotein efflux .
  • Metabolism : CYP3A4 docking identifies metabolic hotspots. Methylation of hydrazide –NH groups increases metabolic stability (t₁/₂ > 6 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.